molecular formula C3H6N2 B106446 Dimethylcyanamide CAS No. 1467-79-4

Dimethylcyanamide

Cat. No. B106446
CAS RN: 1467-79-4
M. Wt: 70.09 g/mol
InChI Key: OAGOUCJGXNLJNL-UHFFFAOYSA-N
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Description

Dimethylcyanamide (DMC) is a chemical compound that has been studied for its interactions with other substances and its potential applications in various chemical reactions. It has been found to have an inhibitory effect on aldehyde dehydrogenase in vivo, particularly affecting ethanol metabolism in rats. This inhibition leads to an increase in blood acetaldehyde levels and a decrease in the activity of mitochondrial aldehyde dehydrogenase, which is associated with the depletion of hepatic glutathione levels .

Synthesis Analysis

The synthesis of dimethylcyanamide-related compounds has been explored in several studies. For instance, the reaction of dimethylcyanamide with a diphosphene complex has been reported to yield a complex that is the result of the formal addition of one H and one NCH₂NMe2 unit onto the PP double bond of the initial complex . Additionally, dimethylcyanamide has been used in the synthesis of dimeric lithium 8-quinolylguanidinates through insertion reactions with lithium silylquinolylamide dimers. These reactions have further led to the formation of various metal complexes, showcasing the versatility of dimethylcyanamide in synthesis applications .

Molecular Structure Analysis

The molecular structure of dimethylcyanamide and its derivatives has been a subject of interest. X-ray crystal structure analysis has been utilized to characterize the products of reactions involving dimethylcyanamide, such as the complexes formed with diphosphene . The structural analysis of these compounds provides insights into the nature of the bonds and the arrangement of atoms within the molecules, which is crucial for understanding their reactivity and potential applications.

Chemical Reactions Analysis

Dimethylcyanamide participates in a variety of chemical reactions. It has been shown to undergo cyclotrimerization catalyzed by aluminium amide to form hexamethylmelamine, a process supported by detailed DFT modelling . Furthermore, dimethylcyanamide reacts with organoaluminium compounds to form adducts and undergoes decomposition or rearrangement under certain conditions to yield products such as formamidino-derivatives. These reactions are significant as they contribute to the understanding of the reactivity of dimethylcyanamide and its potential use in the synthesis of new compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylcyanamide are inferred from its behavior in various reactions and its interaction with other compounds. For example, the infrared (IR) spectra of dimethylcyanamide adducts with organoaluminium compounds indicate coordination through the cyanide nitrogen . The stability of dimethylcyanamide and its derivatives, as well as their reactivity, can be deduced from the conditions under which they undergo decomposition or rearrangement. These properties are essential for the practical application of dimethylcyanamide in chemical synthesis and other industrial processes.

Scientific Research Applications

Enzyme Interaction and Inhibition

  • Aldehyde Dehydrogenase Inhibition : Dimethylcyanamide (DMC) was studied for its interaction with ethanol, revealing its role in elevating blood acetaldehyde and inhibiting aldehyde dehydrogenase in vivo. Notably, DMC requires N-demethylation to become an active inhibitor of this enzyme (Shirota, Demaster, & Nagasawa, 1982).

Chemical Synthesis and Reactions

  • Synthesis of Guanidine and Urea Ligands : Research has shown that dimethylcyanamide can be coordinated to electrophiles, facilitating the synthesis of guanidine and urea ligands. This is significant in understanding arginine-metal binding and has implications in biological systems (Fairlie et al., 1997).
  • Cyclotrimerization Catalysis : A novel method utilizing an aluminium amide catalyst for the cyclotrimerization of dimethylcyanamide to form hexamethylmelamine has been developed, providing insights into catalytic processes (Dornan et al., 2008).
  • Reactions with Organoaluminium Compounds : Research on dimethylcyanamide's reaction with trimethylaluminium and triethylaluminium has led to the formation of various adducts and derivatives, contributing to the understanding of organoaluminium chemistry (Wade & Wyatt, 1969).

Formation and Identification of Dimers

  • Formation of HCN and HNC Dimers : Dimethylcyanamide has been used in the pyrolysis process to produce a dimer of HCN, N-cyanoformimine, highlighting its utility in the formation of new chemical compounds (Bak, Nielsen, & Svanholt, 1978).

Molecular Structure Analysis

  • Structure Comparison Studies : Ab initio calculations were performed to obtain geometry-optimized nuclear configurations for dimethylcyanamide, among other compounds, aiding in the understanding of their molecular structures (Moffat, 1977).

Safety And Hazards

Dimethylcyanamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and fatal in contact with skin . It is also toxic if swallowed or inhaled .

Future Directions

The last decade has witnessed a significant increase in the use and application of substituted cyanamides in synthetic chemistry, along with the development of more sustainable and robust synthetic routes to these important family of compounds . This suggests that the future research directions may focus on further exploring the unique properties of cyanamides and developing more efficient and sustainable synthetic routes .

properties

IUPAC Name

dimethylcyanamide
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InChI

InChI=1S/C3H6N2/c1-5(2)3-4/h1-2H3
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InChI Key

OAGOUCJGXNLJNL-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C#N
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Molecular Formula

C3H6N2
Record name DIMETHYL CYANAMIDE
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DSSTOX Substance ID

DTXSID9025116
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Molecular Weight

70.09 g/mol
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Physical Description

Dimethyl cyanamide is a clear liquid. (NTP, 1992), Colorless liquid; [Hawley]
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Boiling Point

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C @ 760 MM HG
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Flash Point

160 °F (NTP, 1992), 160 °F (71 °C) (CLOSED CUP)
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Solubility

Decomposes (NTP, 1992), VERY SOL IN WATER, SOL IN ALCOHOL, ETHER & ACETONE
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Density

0.88 (NTP, 1992) - Less dense than water; will float, 0.876
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Vapor Density

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.42 (AIR= 1)
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Vapor Pressure

16.0 [mmHg], 40 MM HG @ 80 °C
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Product Name

Dimethylcyanamide

Color/Form

COLORLESS, MOBILE LIQUID

CAS RN

1467-79-4
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Melting Point

-42 °F (NTP, 1992), -41.0 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dimethylcyanamide
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Dimethylcyanamide
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Dimethylcyanamide
Reactant of Route 4
Dimethylcyanamide
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Dimethylcyanamide
Reactant of Route 6
Dimethylcyanamide

Citations

For This Compound
938
Citations
M Davies, WJ Jones - Transactions of the Faraday Society, 1958 - pubs.rsc.org
The infra-red absorption spectra of cyanamide, di-deutero and dimethyl cyanamide are described and discussed. The simplicity of the spectrum eliminates all but traces of isomers to the …
Number of citations: 44 pubs.rsc.org
FN Shirota, EG Demaster, HT Nagasawa - Biochemical Pharmacology, 1982 - Elsevier
Administration of dimethylcyanamide (DMC) to rats caused a marked elevation in ethanol-derived blood acetaldehyde (AcH) and depressed the specific activity of the low K m …
Number of citations: 40 www.sciencedirect.com
JB Moffat - Journal of Molecular Structure, 1977 - Elsevier
Ab initio calculations using a minimal basis set were employed to obtain geometry-optimized nuclear configurations for cyanamide, difluorocyanamide and dimethylcyanamide. The …
Number of citations: 8 www.sciencedirect.com
AB áO'Connell - Journal of the Chemical Society, Faraday …, 1991 - pubs.rsc.org
Irradiation of the pure title compounds and a range of dilute solid solutions produces a range of matrix-isolated radicals, identified by their EPR spectra. These include electron-loss …
Number of citations: 7 pubs.rsc.org
HF Hanneike, RS Drago - Journal of the American Chemical …, 1968 - ACS Publications
… to understand why dimethylcyanamide is a better donor than … orbitals of acetonitrile and dimethylcyanamide, we gain support … (II) for acetonitrile is larger than that for dimethylcyanamide. …
Number of citations: 27 pubs.acs.org
HF Henneike Jr, RS Drago - Inorganic Chemistry, 1968 - ACS Publications
Thermodynamic and spectrochemical data on the donor properties of dimethylcyanamide,(CHsbNCN, toward charge-transfer types ofacids, conventional Lewis acids, and nickel (II) are …
Number of citations: 16 pubs.acs.org
J Banford, MJ Mays, PR Raithby - Journal of the Chemical Society …, 1985 - pubs.rsc.org
… A rather different example of an activated nitrile is provided by dimethylcyanamide (cyanodimethylamine), Me,NCN, and in this paper we describe the reaction of [Os,(pH),(CO),L] (L = …
Number of citations: 58 pubs.rsc.org
YS Li, JR Durig - Journal of Molecular Structure, 1973 - Elsevier
The microwave spectrum of dimethyl cyanamide has been recorded from 18.0 to 40.0 GHz. Only A-type transitions were observed. The R-branch assignments have been made for the …
Number of citations: 1 www.sciencedirect.com
T Chivers, JF Richardson, NRM Smith - Inorganic Chemistry, 1985 - ACS Publications
… The reaction of dimethylcyanamide with SC12 in carbon tetrachloride containing NH4C1 produces [(Me2NC(Cl)N)2SCl]+X~ (4 (X" = Cl3")) and [(Me2NC(Cl)N)3S]+Cl3" (8). The former …
Number of citations: 46 pubs.acs.org
EV Andrusenko, AS Novikov, GL Starova… - Inorganica Chimica …, 2016 - Elsevier
… Herein we describe the synthesis and X-ray structural studies of two novel (dimethylcyanamide)Co II complexes. In the crystal structures, a 3D hydrogen bonding networks was …
Number of citations: 21 www.sciencedirect.com

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